molecular formula C6H15NO B2522289 3-(Aminomethyl)pentan-1-ol CAS No. 231282-15-8

3-(Aminomethyl)pentan-1-ol

Cat. No.: B2522289
CAS No.: 231282-15-8
M. Wt: 117.192
InChI Key: XRMZDFLZTLVQKQ-UHFFFAOYSA-N
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Description

3-(Aminomethyl)pentan-1-ol: is an organic compound with the molecular formula C6H15NO. It is a primary alcohol with an amino group attached to the third carbon of the pentane chain. This compound is of interest due to its unique structure, which combines both alcohol and amine functionalities, making it versatile in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Aminomethyl)pentan-1-ol can be achieved through several methods. One common approach involves the reductive amination of 3-pentanone with formaldehyde and ammonia or an amine, followed by reduction with a suitable reducing agent such as sodium borohydride or lithium aluminum hydride .

Industrial Production Methods: In an industrial setting, the production of this compound may involve the catalytic hydrogenation of nitriles or the hydroamination of alkenes. These methods are chosen for their efficiency and scalability, allowing for the production of large quantities of the compound .

Chemical Reactions Analysis

Types of Reactions: 3-(Aminomethyl)pentan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 3-(Aminomethyl)pentan-1-ol is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its dual functionality allows for diverse chemical transformations .

Biology: In biological research, this compound is used to study enzyme interactions and metabolic pathways involving amino alcohols. It serves as a model compound for understanding the behavior of similar molecules in biological systems .

Medicine: this compound is investigated for its potential therapeutic applications, including its use as a building block for drug development. Its structure allows for the design of molecules with specific biological activities .

Industry: In the industrial sector, this compound is used in the production of surfactants, lubricants, and polymers. Its unique properties make it valuable in the formulation of various industrial products .

Mechanism of Action

The mechanism of action of 3-(Aminomethyl)pentan-1-ol involves its interaction with various molecular targets. The amino group can form hydrogen bonds and ionic interactions with proteins and enzymes, affecting their structure and function. The hydroxyl group can participate in hydrogen bonding, influencing the compound’s solubility and reactivity .

Molecular Targets and Pathways:

Comparison with Similar Compounds

Uniqueness: 3-(Aminomethyl)pentan-1-ol is unique due to its specific placement of the amino and hydroxyl groups, which provides distinct reactivity and interaction profiles compared to its analogs. This uniqueness makes it valuable in specialized applications where precise chemical behavior is required .

Properties

IUPAC Name

3-(aminomethyl)pentan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15NO/c1-2-6(5-7)3-4-8/h6,8H,2-5,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRMZDFLZTLVQKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CCO)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

117.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

231282-15-8
Record name 3-(aminomethyl)pentan-1-ol
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